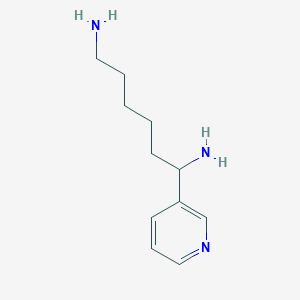
1-ピリジン-3-イルヘキサン-1,6-ジアミン
概要
説明
1-Pyridin-3-yl-hexane-1,6-diamine is a chemical compound characterized by a pyridine ring attached to a hexane chain with amine groups at both ends
科学的研究の応用
1-Pyridin-3-yl-hexane-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for its therapeutic potential in various diseases.
Industry: Employed in the development of new materials and chemicals.
作用機序
Target of Action
The primary target of 1-Pyridin-3-yl-hexane-1,6-diamine is metal ions, particularly Zn (II) ions . The compound acts as a ligand, coordinating with these ions in a bidentate manner .
Mode of Action
The compound interacts with its targets through coordination chemistry. Each ligand coordinates with two Zn (II) ions as a bidentate ligand . Each Zn (II) ion coordinates with a nitrogen atom on the pyridine ring of the ligand, three oxygen atoms of water molecules, an oxygen atom of sulfate radical, and an oxygen atom of N, N –dimethylformamide, forming a dinuclear complex .
準備方法
Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-hexane-1,6-diamine can be synthesized through several methods, including:
Reduction of Pyridine Derivatives: Starting with pyridine derivatives, reduction reactions can be employed to introduce the hexane chain and amine groups.
Amination of Hexane Derivatives: Hexane derivatives can be aminated to introduce the pyridine ring and amine groups.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
化学反応の分析
1-Pyridin-3-yl-hexane-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
類似化合物との比較
1-Pyridin-3-yl-hexane-1,6-diamine can be compared to other similar compounds, such as:
1-Pyridin-3-yl-pentane-1,5-diamine: Similar structure but with a shorter carbon chain.
1-Pyridin-4-yl-hexane-1,6-diamine: Similar structure but with the pyridine ring at a different position.
Uniqueness: 1-Pyridin-3-yl-hexane-1,6-diamine is unique due to its specific arrangement of the pyridine ring and amine groups, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of 1-Pyridin-3-yl-hexane-1,6-diamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-pyridin-3-ylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-7-3-1-2-6-11(13)10-5-4-8-14-9-10/h4-5,8-9,11H,1-3,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWKUHYWTJBFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587655 | |
| Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-59-8 | |
| Record name | 1-(Pyridin-3-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















